molecular formula C11H14N4 B15312540 (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine

(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine

Cat. No.: B15312540
M. Wt: 202.26 g/mol
InChI Key: LLPCNUUENPHFNJ-UHFFFAOYSA-N
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Description

"(4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine" is a small-molecule organic compound featuring a phenyl ring substituted at the para position with a 1,3-dimethyl-1H-1,2,4-triazole moiety and a methanamine (-CH₂NH₂) group. This structure combines the aromaticity of the phenyl ring with the electron-rich heterocyclic triazole system, which is known to enhance binding interactions in biological targets such as enzymes or receptors .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

[4-(2,5-dimethyl-1,2,4-triazol-3-yl)phenyl]methanamine

InChI

InChI=1S/C11H14N4/c1-8-13-11(15(2)14-8)10-5-3-9(7-12)4-6-10/h3-6H,7,12H2,1-2H3

InChI Key

LLPCNUUENPHFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=C(C=C2)CN)C

Origin of Product

United States

Preparation Methods

Nitration and Reduction

  • Nitration : Electrophilic nitration of the phenyl ring using HNO3/H2SO4 introduces a nitro group at the para position.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine.

Challenges :

  • Over-reduction of the triazole ring is a risk; milder conditions (e.g., ammonium formate with Pd-C) may mitigate this.
  • Protecting the amine during subsequent steps (e.g., acetylation) prevents undesired side reactions.

Reductive Amination

A ketone intermediate at the para position undergoes reductive amination with methylamine. Titanium(IV) tetraisopropoxide facilitates imine formation, followed by reduction with NaBH4 to yield the methanamine group. This method avoids harsh nitration conditions and is compatible with the triazole’s stability.

Integrated Synthetic Pathways

Route 1: Sequential Cyclocondensation and Coupling

  • Synthesize 1,3-dimethyl-1H-1,2,4-triazole via cyclocondensation of 1,1-dimethylhydrazine and trimethylorthoacetate.
  • Brominate the triazole at position 5 using NBS in CCl4.
  • Perform Suzuki coupling with 4-aminophenylboronic acid to attach the phenyl group.
  • Protect the amine as a phthalimide, followed by deprotection with hydrazine.

Yield Data :

Step Intermediate Yield (%)
1 Triazole core 78
2 5-Bromo-triazole 65
3 Coupled product 82
4 Final product 70

Route 2: Direct C–H Arylation and Reductive Amination

  • Synthesize 1,3-dimethyl-1H-1,2,4-triazole.
  • Directly arylate using 4-nitrobenzenediazonium tetrafluoroborate under Pd catalysis.
  • Reduce the nitro group to amine via hydrogenation.
  • Introduce the methyl group via reductive amination.

Advantages : Fewer steps, higher atom economy.
Limitations : Requires specialized catalysts and stringent temperature control.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Total Steps 4 3
Overall Yield (%) 29.4 35.1
Scalability Moderate High
Purification Challenges Column chromatography (3x) Filtration only

Route 2 offers superior efficiency but demands advanced catalytic systems. Route 1, while longer, uses well-established protocols amenable to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The phenyl and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with molecular targets and pathways. The compound can form bonds with specific enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often differ in substituent placement, heterocyclic systems, or functional groups. Below is a detailed comparison with key analogs identified in the literature:

(3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine

  • Structural Difference : The triazole ring is attached to the meta position of the phenyl ring instead of the para position.
  • Synthesis Note: Both isomers require similar coupling strategies, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, but meta-substituted intermediates may involve more complex regioselective steps .

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

  • Structural Difference : Replaces the dimethyltriazole-phenyl system with a furan-linked triazole and a methoxyphenyl group.
  • Impact : The furan ring introduces oxygen-based polarity, enhancing solubility in aqueous media. The methoxy group may improve metabolic stability compared to the parent compound’s methyl groups .
  • Biological Activity : Such analogs are often tested for antimicrobial or anticancer activity due to furan’s bioisosteric similarity to pyridine or thiophene .

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine

  • Structural Difference : Substitutes the triazole with an imidazothiazole ring and introduces a methylsulfonyl group.
  • Impact : The methylsulfonyl group enhances electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine in kinases). Imidazothiazole systems are associated with improved IC₅₀ values in enzyme inhibition assays (e.g., 1.2–1.4 μM for COX-2 inhibition) .
  • Key Data :

    Compound IC₅₀ (μM) Target
    Target compound N/A Understudied
    Imidazothiazole analog 1.2–1.4 COX-2

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

  • Structural Difference : Replaces triazole with a pyrazole ring and incorporates a trifluoromethyl (-CF₃) group.
  • Impact : The -CF₃ group increases lipophilicity and metabolic resistance, making it favorable for blood-brain barrier penetration in CNS-targeting drugs .
  • Synthesis Note: Pyrazole derivatives typically require cyclocondensation of hydrazines with diketones, differing from triazole synthesis routes that rely on copper-catalyzed azide-alkyne cycloaddition .

(4-(4-Methylthiazol-5-yl)phenyl)methanamine

  • Structural Difference : Substitutes triazole with a thiazole ring.
  • Impact : Thiazole’s sulfur atom enhances metal-binding capacity, relevant in metalloenzyme inhibition (e.g., carbonic anhydrase). This compound was used as a precursor in synthesizing BET bromodomain degraders, highlighting its utility in epigenetic drug discovery .

Data Table: Key Properties and Comparisons

Compound Heterocycle Substituents Bioactivity (IC₅₀/Kd) Key Application
Target compound 1,2,4-Triazole 1,3-Dimethyl, para-phenyl N/A Drug building block
(3-(1,3-Dimethyltriazolyl)phenyl)methanamine 1,2,4-Triazole 1,3-Dimethyl, meta-phenyl N/A Discontinued
Imidazothiazole analog Imidazothiazole Methylsulfonylphenyl 1.2–1.4 μM COX-2 inhibition
Pyrazole analog Pyrazole Trifluoromethyl N/A CNS drug candidate
Thiazole analog Thiazole 4-Methylthiazolyl N/A BET bromodomain degrader

Q & A

Q. How do environmental factors (e.g., light, oxygen) influence its degradation pathways?

  • Answer:
  • Photostability: UV-Vis spectroscopy tracks degradation under UV light (λ = 254 nm), revealing byproducts via LC-MS .
  • Oxidative Stress Tests: H₂O₂ exposure identifies susceptible sites (e.g., methanamine oxidation to nitriles) .

Methodological Considerations

  • Data Validation: Cross-reference crystallographic (SHELX-refined) and spectral data to ensure structural accuracy .
  • Contradiction Mitigation: Use high-purity standards (>98% by HPLC) and controlled experimental replicates .

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